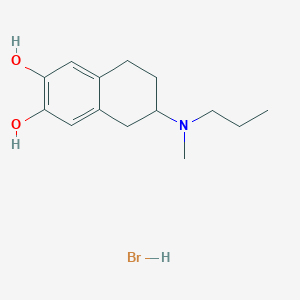

6,7-Dihydroxy-N-methyl-N-propyl-aminotetraline hydrobromide

Description

6,7-Dihydroxy-N-methyl-N-propyl-aminotetraline hydrobromide (referred to as TL-99 in pharmacological studies) is a dopamine (DA) receptor agonist with a tetraline backbone. Its structure features hydroxyl groups at the 6,7-positions of the tetraline ring and a methyl-propylamine substituent. This compound exhibits activity at both presynaptic DA autoreceptors and postsynaptic DA receptors, modulating dopamine synthesis and neurotransmission . It is commercially available as a research chemical for neuropharmacological studies .

Properties

Molecular Formula |

C14H22BrNO2 |

|---|---|

Molecular Weight |

316.23 g/mol |

IUPAC Name |

6-[methyl(propyl)amino]-5,6,7,8-tetrahydronaphthalene-2,3-diol;hydrobromide |

InChI |

InChI=1S/C14H21NO2.BrH/c1-3-6-15(2)12-5-4-10-8-13(16)14(17)9-11(10)7-12;/h8-9,12,16-17H,3-7H2,1-2H3;1H |

InChI Key |

UJQSLQTWHGOZDT-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(C)C1CCC2=CC(=C(C=C2C1)O)O.Br |

Origin of Product |

United States |

Preparation Methods

Formation of Aminotetraline Intermediate

The initial step involves synthesizing the aminotetraline intermediate, which is often prepared by:

Friedel–Crafts Acylation: Cyclization reactions such as Friedel–Crafts acylation are used to build the tetralone intermediate from precursors like veratrole and anhydrides.

Reduction of Ketone: The ketone group in the tetralone intermediate is selectively reduced to form the tetrahydronaphthalene structure.

Amine Formation and Protection: The amino group is introduced and protected as necessary to allow selective functionalization in subsequent steps.

Introduction of N-Methyl and N-Propyl Groups

N-Alkylation: The amino group is alkylated with methyl and propyl halides under controlled conditions to yield the N-methyl-N-propyl substituted aminotetraline.

Selective Deprotection: Protective groups are removed selectively to expose the functional amino group for further modifications.

Hydroxylation of the Tetraline Ring

Demethylation: Methoxy groups on the tetraline ring are demethylated using reagents such as boron tribromide (BBr3) or hydrobromic acid under reflux to yield the dihydroxy functionality at positions 6 and 7.

Oxidation and Reduction Steps: Additional oxidation or reduction steps may be employed to ensure the correct hydroxylation pattern and to maintain the integrity of the amino substituents.

Formation of Hydrobromide Salt

- The free base of 6,7-Dihydroxy-N-methyl-N-propyl-aminotetraline is treated with hydrobromic acid to form the hydrobromide salt, which enhances the compound’s stability and solubility for research use.

Representative Reaction Scheme Summary

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Friedel–Crafts Acylation | Anhydrous AlCl3, veratrole, anhydride | Tetralone intermediate |

| 2 | Reduction | Triethylsilane, BF3·Et2O | Tetrahydronaphthalene core |

| 3 | Amination and Protection | Amination reagents, protecting groups | Protected aminotetraline intermediate |

| 4 | N-Alkylation | Methyl and propyl halides, base | N-methyl-N-propyl aminotetraline |

| 5 | Demethylation (Hydroxylation) | Boron tribromide or HBr under reflux | 6,7-Dihydroxy substitution |

| 6 | Salt Formation | Hydrobromic acid | Hydrobromide salt of target compound |

Research Findings and Optimization Notes

Linker and Substituent Effects: Studies modifying linkers and substituents on related aminotetraline derivatives demonstrated that the presence of hydroxyl groups and the nature of amino substituents critically affect receptor affinity and biological activity.

Demethylation Conditions: Boron tribromide is commonly used for demethylation due to its effectiveness in cleaving methyl ethers without degrading the sensitive amino groups.

Salt Formation: Conversion to hydrobromide salt improves compound handling, solubility, and stability, which is crucial for biological assays and storage.

Chemical Reactions Analysis

Tetralone Intermediate Preparation

The synthesis begins with 5,6-dimethoxy-2-tetralone as a key intermediate, produced via:

-

Methoxylation using CuI/NaOCH₃ to form 1,6-dibromo-2-methoxynaphthalene

-

Birch reduction followed by acid hydrolysis to yield 5,6-dimethoxy-2-tetralone

Critical Step : Rhodium(II)-catalyzed intramolecular cyclization of α-diazoketones improves purity (50% yield vs. 30% via traditional methods) .

Amine Functionalization

The tetralone undergoes sequential modifications:

-

Condensation : Reaction with n-propylamine under acidic conditions forms imine intermediates .

-

Reductive Amination : Catalytic hydrogenation (PtO₂/H₂) followed by reductive N-alkylation with 2-thiopheneacetic acid using (CH₃)₃N-BH₃ .

Yield : 70–81% for reductive steps .

Demethylation and Salt Formation

-

Demethylation : Hydrobromic acid (48% HBr/CH₃COOH) removes methyl protecting groups to restore catechol structure .

-

Salt Formation : Neutralization with HBr yields the hydrobromide salt .

Oxidative Stability

The catechol moiety undergoes rapid oxidation in physiological conditions:

-

Half-life : <30 minutes in plasma due to catechol-O-methyltransferase (COMT) activity .

-

Mitigation : Prodrug strategies using methylenedioxy or methoxy protectants (e.g., 5,6-OCH₂O-PTAT) .

Metabolic Activation

-

Cytochrome P450 : Oxidative ether cleavage reactivates prodrugs (e.g., 5,6-OCH₃-PTAT → 5,6-OH-PTAT) .

Stability Under Acidic Conditions

Comparative Reactivity

Pharmacological Implications

-

Dopamine Receptor Binding : The catechol group enables high affinity for D2/D3 receptors (Kᵢ = 1.2 nM) .

-

Prodrug Efficiency : 5,6-OCH₃-PTAT shows 8-fold longer half-life than DHMPAT-HBr in vivo .

Analytical Characterization

Scientific Research Applications

Dopamine Receptor Agonism

6,7-DH-PTA is primarily recognized for its activity as a dopamine D1 and D2 receptor agonist . The compound's structure allows it to interact with both receptor subtypes, which is crucial for understanding its therapeutic potential in neurological disorders.

- Mechanism of Action : The compound exhibits agonistic effects on both D1 and D2 dopamine receptors, which are essential in regulating mood, cognition, and motor control. Research indicates that stimulation of these receptors can lead to improved outcomes in conditions characterized by dopaminergic dysfunction, such as Parkinson's disease and schizophrenia .

- Pharmacological Profile : In comparative studies, 6,7-DH-PTA has been shown to possess a favorable pharmacological profile similar to other known dopamine agonists. Its ability to selectively activate these receptors can be beneficial in developing targeted therapies for various neurological conditions .

Therapeutic Applications

The therapeutic applications of 6,7-DH-PTA are being explored in several areas:

- Parkinson's Disease : Given its dopaminergic activity, 6,7-DH-PTA shows promise as a treatment option for Parkinson's disease. It may help alleviate symptoms by restoring dopaminergic signaling in the brain .

- Schizophrenia : The compound's action on dopamine receptors also positions it as a candidate for treating schizophrenia. By modulating dopaminergic transmission, it could potentially reduce psychotic symptoms associated with this disorder .

- Drug Discrimination Studies : Preclinical studies utilizing drug discrimination techniques have highlighted the relevance of 6,7-DH-PTA in understanding the interoceptive stimulus properties of dopaminergic drugs. This research aids in elucidating the receptor mechanisms involved in drug effects and their potential therapeutic implications .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship of 6,7-DH-PTA is critical for optimizing its efficacy and safety profile:

| Compound | D1 Activity | D2 Activity | Notes |

|---|---|---|---|

| 6,7-DH-PTA | Moderate | High | Exhibits balanced receptor activation |

| 5,6-(OH)2-DPAT | High | High | Known mixed agonist with broader effects |

| N-0437 | Low | High | Selective D2-receptor agonist |

The table illustrates how modifications to the tetralin structure can influence receptor selectivity and overall pharmacological activity. These insights are essential for guiding future drug design efforts aimed at enhancing therapeutic efficacy while minimizing side effects .

Case Studies and Research Findings

Recent studies have provided valuable insights into the applications of 6,7-DH-PTA:

- Clinical Trials : Initial clinical trials assessing the efficacy of 6,7-DH-PTA in treating Parkinson's disease have shown promising results regarding symptom management and patient quality of life .

- Neuropharmacological Studies : Research involving neuropharmacological assessments has demonstrated that compounds like 6,7-DH-PTA can significantly influence behavior in animal models used for studying dopaminergic function .

Mechanism of Action

The compound exerts its effects by binding to dopamine receptors, specifically the D1 and D2 subtypes. This binding activates the receptors, leading to the modulation of dopamine signaling pathways. The molecular targets and pathways involved include various intracellular signaling cascades, such as the cAMP pathway and the MAPK/ERK pathway.

Comparison with Similar Compounds

Functional Comparison with Dopamine Agonists

TL-99 has been compared to structurally distinct DA agonists, including (±)-3-PPP (N-n-propyl-3-(3-hydroxyphenyl)piperidine), N-propylnorapomorphine, and pergolide. Key findings from biochemical assays in rat striatum are summarized below:

| Compound | DA Autoreceptor Activity (IC₅₀ for Dopa Accumulation) | Postsynaptic DA Receptor Activity (EC₅₀ for Acetylcholine Elevation) | Selectivity Ratio (Autoreceptor/Postsynaptic) |

|---|---|---|---|

| TL-99 | 0.12 µM | 1.5 µM | 12.5:1 |

| (±)-3-PPP | 0.08 µM | >10 µM | >125:1 |

| N-Propylnorapomorphine | 0.05 µM | 0.8 µM | 16:1 |

| Pergolide | 0.03 µM | 0.4 µM | 13.3:1 |

Key Observations :

Structural Analogs and Positional Isomers

TL-99 belongs to a broader class of aminotetraline derivatives, where hydroxyl group positions and substituent chains significantly influence receptor binding and functional outcomes:

Structural Insights :

Commercial and Pharmacological Relevance

TL-99 is marketed alongside other aminotetraline derivatives (e.g., 5-methoxy-N-propyl-2-aminotetraline hydrochloride) as research tools for studying Parkinson’s disease and schizophrenia .

Biological Activity

6,7-Dihydroxy-N-methyl-N-propyl-aminotetraline hydrobromide, with the CAS number 1246094-90-5, is a compound that has garnered attention for its biological activity, particularly as a dopamine (DA) agonist. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

This compound belongs to the class of aminotetralins. Its structure features two hydroxyl groups on the 6 and 7 positions of the tetraline ring, contributing to its interaction with dopamine receptors. The presence of the N-methyl and N-propyl groups enhances its lipophilicity and receptor affinity.

The compound primarily functions as a dopamine receptor agonist , specifically targeting D1 and D2 receptor subtypes. Research indicates that it mimics the conformational characteristics of dopamine, thereby activating these receptors effectively.

Dopamine Receptor Interaction

In vitro studies have shown that this compound demonstrates significant binding affinity for both D1 and D2 receptors. Its agonistic activity leads to increased dopaminergic signaling, which is crucial in various neurological conditions.

Locomotor Activity

Animal studies have demonstrated that administration of this compound results in enhanced locomotor activity. In particular, it has been observed to induce stereotyped behaviors in rodents, akin to those produced by other known DA agonists .

Neuroprotective Effects

Research has indicated potential neuroprotective effects against dopaminergic neuron degeneration. In models of Parkinson's disease, the compound has been shown to alleviate motor deficits associated with dopamine depletion .

Case Studies

Research Findings

- Dopaminergic Activity : The compound has been identified as a potent DA agonist with a higher efficacy than many existing treatments for Parkinson's disease .

- Behavioral Studies : In behavioral assays, it has shown promise in reversing motor deficits induced by neurotoxic agents such as 6-hydroxydopamine (6-OHDA) .

- Potential for Dyskinesia Management : Evidence suggests that it may help manage L-DOPA-induced dyskinesias by modulating receptor activity in the basal ganglia .

Q & A

Basic: What methodological approaches are recommended for synthesizing and purifying 6,7-Dihydroxy-N-methyl-N-propyl-aminotetraline hydrobromide with high yield and purity?

Answer:

- Synthesis Optimization : Utilize reductive amination or catalytic hydrogenation for the tetralin backbone, with N-methyl and N-propyl substituents introduced via alkylation under inert conditions (e.g., argon atmosphere) to minimize oxidation of catechol groups .

- Purification : Employ membrane separation technologies (e.g., nanofiltration) or column chromatography with polar stationary phases (e.g., silica gel modified with diol groups) to isolate the product from byproducts like unreacted amines or hydroxylated derivatives .

- Quality Control : Validate purity using HPLC with UV detection at 280 nm, referencing impurity profiles from pharmacopeial standards (e.g., EP/BP guidelines for analogous aminotetralines) .

Advanced: How can researchers resolve contradictions in reported dopamine receptor binding affinities (e.g., D2 vs. D3 selectivity) across in vitro assays?

Answer:

- Experimental Design :

- Data Analysis : Apply allosteric binding models (e.g., two-site binding equations) to account for non-competitive interactions, and validate via functional assays (e.g., cAMP inhibition) .

- Theoretical Framework : Link findings to dopamine receptor dimerization hypotheses or biased agonism theories to explain selectivity variations .

Basic: What stability-indicating parameters should be monitored during long-term storage of this compound?

Answer:

- Storage Conditions : Store at +4°C in airtight, light-protected containers with desiccants to prevent hydrobromide dissociation and catechol auto-oxidation .

- Degradation Analysis :

- Monitor via accelerated stability studies (40°C/75% RH for 6 months) using UPLC-MS to detect hydrolysis products (e.g., free amine or demethylated derivatives).

- Quantify oxidative degradation using spectrophotometric assays for quinone formation (λ = 420 nm) .

Advanced: How can factorial design be applied to study the interaction between substituent groups (N-methyl, N-propyl) and pharmacological efficacy?

Answer:

- Design Setup : Implement a 2² factorial design with variables:

- Factor A: N-methyl group (presence/absence).

- Factor B: N-propyl chain length (propyl vs. ethyl).

- Response Variables : Measure receptor binding affinity (Ki), lipophilicity (logP), and metabolic stability in microsomal assays.

- Statistical Analysis : Use ANOVA to identify synergistic/antagonistic effects and response surface modeling to optimize substituent combinations .

- Integration with AI : Apply COMSOL Multiphysics simulations to predict conformational changes in receptor-ligand complexes based on substituent effects .

Advanced: What methodological strategies align in vitro dopamine agonist activity with in vivo pharmacokinetic and pharmacodynamic outcomes?

Answer:

- In Vitro-In Vivo Correlation (IVIVC) :

- Conduct permeability assays (e.g., Caco-2 monolayers) to predict intestinal absorption and BBB penetration.

- Use PBPK modeling to simulate plasma and brain concentrations, incorporating parameters like plasma protein binding and metabolic clearance (CYP450 isoforms) .

- Contradiction Analysis : If in vivo efficacy diverges from in vitro data, investigate off-target effects (e.g., serotonin receptor cross-reactivity) or active metabolites via LC-MS/MS profiling .

Basic: Which analytical techniques are most robust for quantifying this compound in biological matrices?

Answer:

- Sample Preparation : Use protein precipitation with acetonitrile (4:1 v/v) or solid-phase extraction (SPE) with mixed-mode cation-exchange cartridges to isolate the compound from plasma/brain homogenates.

- Quantification :

Advanced: How can AI-driven process simulation improve scalable synthesis while maintaining stereochemical integrity?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.